REACTION_CXSMILES
|
B.O1CCCC1.[Br:7][C:8]1[CH:13]=[C:12]([C:14]#[N:15])[CH:11]=[CH:10][C:9]=1[O:16][CH3:17]>O1CCCC1>[NH3:15].[Br:7][C:8]1[CH:13]=[C:12]([CH2:14][NH2:15])[CH:11]=[CH:10][C:9]=1[O:16][CH3:17] |f:0.1|
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Name
|
|
Quantity
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250 mL
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Type
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reactant
|
Smiles
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B.O1CCCC1
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Name
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|
Quantity
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17 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)C#N)OC
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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carefully quenched with 6N HCl (130 ml)
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Type
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EXTRACTION
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Details
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then extracted with ethyl acetate
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
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CUSTOM
|
Details
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The residue was purified by flash chromatography
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Type
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WASH
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Details
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eluting with 120:8:1 dichloromethane
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Name
|
|
Type
|
product
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Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)CN)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 142% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |